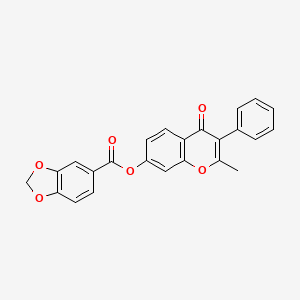![molecular formula C8H13Br B2360310 3-(Bromomethyl)bicyclo[4.1.0]heptane CAS No. 1936230-03-3](/img/structure/B2360310.png)
3-(Bromomethyl)bicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)bicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 1936230-03-3 . It has a molecular weight of 189.1 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13Br/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, density, and others were not found in the sources I accessed.Scientific Research Applications
New Derivatives Synthesis : A study by Spreitzer and Buchbauer (1984) explored the creation of new derivatives from bicyclo[4.1.0]heptane. They found that the reaction of dienone with ethyl α-bromoacetate led to a novel bicyclo[4.1.0]heptenone derivative, showcasing the potential of this compound in synthesizing new chemical structures (Spreitzer & Buchbauer, 1984).
Enantioselective Synthesis : Ray and Mukherjee (2022) demonstrated the use of bicyclo[4.1.0]heptane framework in the enantioselective synthesis of bioactive compounds. Their research highlights the importance of this framework in creating compounds with specific spatial configurations, which is crucial in drug design (Ray & Mukherjee, 2022).
Photochemical Transformations : Dauben and Cargill's research in 1961 explored the isomerization of bicyclo[2.2.1]heptadiene to quadricyclo[2.2.1]heptane under ultraviolet irradiation, indicating potential applications in photochemical processes (Dauben & Cargill, 1961).
Catalytic Reactions : A study by Kawabata, Noda, and Yamashita (1972) focused on the reaction of bicyclo[4.1.0]heptane with diethylzinc and methylene iodide. Their research provided insights into the catalytic reactions involving this compound (Kawabata et al., 1972).
Ring-Retentive Desymmetrization : The first ring-retentive desymmetrization of a bicyclo[4.1.0]heptane derivative was reported by Ray and Mukherjee (2022), showcasing a novel approach to preserving the ring structure in chemical transformations (Ray & Mukherjee, 2022).
Organometallic Synthesis : Zhang et al. (2017) developed a cobalt-catalyzed dual C(sp3)@H activation strategy for synthesizing bicyclo[4.1.0]heptanes, highlighting its utility in organometallic chemistry (Zhang et al., 2017).
Safety and Hazards
The safety information available indicates that 3-(Bromomethyl)bicyclo[4.1.0]heptane has some hazards associated with it. The GHS pictograms indicate that it is a substance that requires caution . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSEPYBWIUITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936230-03-3 |
Source


|
| Record name | 3-(bromomethyl)bicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)



![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)






![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)

